molecular formula C29H44O3 B14352663 4-(Octadecyloxy)naphthalene-1-carboxylic acid CAS No. 93895-65-9

4-(Octadecyloxy)naphthalene-1-carboxylic acid

Cat. No.: B14352663
CAS No.: 93895-65-9
M. Wt: 440.7 g/mol
InChI Key: VRGNSIKZBFHPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Octadecyloxy)naphthalene-1-carboxylic acid is an organic compound characterized by a naphthalene ring substituted with an octadecyloxy group at the 4-position and a carboxylic acid group at the 1-position. This compound is notable for its unique structural features, which combine the aromatic properties of naphthalene with the long aliphatic chain of octadecyloxy, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octadecyloxy)naphthalene-1-carboxylic acid typically involves the following steps:

    Alkylation of Naphthalene: The initial step involves the alkylation of naphthalene to introduce the octadecyloxy group. This can be achieved through a Williamson ether synthesis, where naphthol is reacted with octadecyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: The next step involves the introduction of the carboxylic acid group. This can be done through a Friedel-Crafts acylation reaction, where the alkylated naphthalene is treated with a carboxylating agent such as carbon dioxide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

4-(Octadecyloxy)naphthalene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Octadecyloxy)naphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The long aliphatic chain allows for integration into lipid bilayers, affecting membrane fluidity and function. The aromatic naphthalene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Methoxynaphthalene-1-carboxylic acid: Similar structure but with a methoxy group instead of an octadecyloxy group.

    1-Naphthalenecarboxylic acid: Lacks the octadecyloxy group, resulting in different physical and chemical properties.

Uniqueness: 4-(Octadecyloxy)naphthalene-1-carboxylic acid is unique due to its combination of a long aliphatic chain and an aromatic ring, providing distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

93895-65-9

Molecular Formula

C29H44O3

Molecular Weight

440.7 g/mol

IUPAC Name

4-octadecoxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C29H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-32-28-23-22-27(29(30)31)25-20-17-18-21-26(25)28/h17-18,20-23H,2-16,19,24H2,1H3,(H,30,31)

InChI Key

VRGNSIKZBFHPEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.